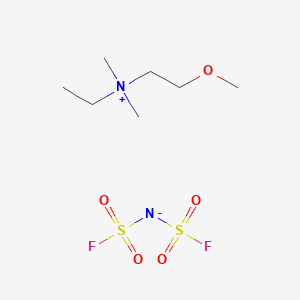
5-bromo-6-fluoro-1H-indole-3-carboxylic acid
Descripción general
Descripción
5-Bromo-6-fluoro-1H-indole-3-carboxylic acid is a chemical compound with the molecular formula C9H5BrFNO2 . It is a useful intermediate used in the synthesis of indole derivatives .
Synthesis Analysis
The synthesis of indole derivatives, including this compound, is a significant area of research . The synthesis process often involves the use of various reagents and conditions .Molecular Structure Analysis
The molecular structure of this compound consists of a heterocyclic indole ring substituted with bromine and fluorine atoms . The InChI code for this compound is 1S/C9H5BrFNO2/c10-4-1-2-6-5(3-4)7(11)8(12-6)9(13)14/h1-3,12H,(H,13,14) .Physical and Chemical Properties Analysis
The molecular weight of this compound is 258.04 .Aplicaciones Científicas De Investigación
Synthesis Techniques and Core Moieties of Natural Compounds :
- A study by (Sharma et al., 2020) developed a concise and regioselective strategy for synthesizing 6-bromo-5-methoxy-1H-indole-3-carboxylic acid. This compound serves as an important scaffold for naturally occurring compounds like Herdmanine D, which has anti-inflammatory properties.
Development of Fluoroindolecarboxylic Acids :
- Research by (Schlosser et al., 2006) focused on preparing indolecarboxylic acids with fluorine substituents. These compounds are valuable in medicinal chemistry due to their potential biological activities.
Antimicrobial, Anti-inflammatory, and Antiproliferative Activities :
- A study by (Narayana et al., 2009) synthesized derivatives from bromoindole carbohydrazides, demonstrating moderate to good antiproliferative activity, suggesting potential applications in cancer research.
Antitumor Activities :
- (Fan Houxing, 2009) synthesized new 3-substituted-5-fluoro-1,2-dihydro-3H-indol-2ones starting from 5-bromo-1H-indole, which showed significant inhibitory activity against certain cancer cell lines.
Synthesis of Fluoronaphthoic Acids :
- (Tagat et al., 2002) described the synthesis of fluorinated versions of naphthoic acids, where the fluoro derivative was obtained from the corresponding bromo compound. This work has implications for the development of biologically active compounds.
Discovery of Brominated Tryptophan Alkaloids :
- (Segraves & Crews, 2005) investigated brominated tryptophan derivatives, including 6-bromo-1H-indole-3-carboxylic acid, for their potential antibacterial properties.
Antiinflammatory and Analgesic Activity :
- (Sondhi et al., 2007) explored the condensation of indole-2-carboxylic acid with various compounds, resulting in products with significant anti-inflammatory and analgesic activities.
Bromoindole Building Blocks for Cross-Coupling Chemistry :
- (Huleatt et al., 2008) synthesized brominated derivatives of dihydroxyindole (DHI) and dihydroxyindole-2-carboxylic acid (DHICA), valuable for further chemical modifications.
Safety and Hazards
Direcciones Futuras
Indole derivatives, including 5-bromo-6-fluoro-1H-indole-3-carboxylic acid, continue to attract research interest due to their significant roles in cell biology and potential therapeutic applications . Future research may focus on exploring novel synthesis methods and further investigating the biological activities of these compounds .
Propiedades
IUPAC Name |
5-bromo-6-fluoro-1H-indole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrFNO2/c10-6-1-4-5(9(13)14)3-12-8(4)2-7(6)11/h1-3,12H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYRQPMBDXWHGMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC(=C1Br)F)NC=C2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


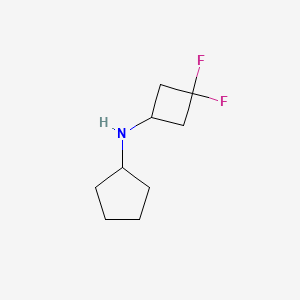
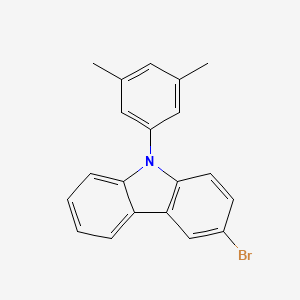
![(2S)-2,6-diamino-N-[(2S)-1-(4-nitroanilino)-1-oxopropan-2-yl]hexanamide;dihydrochloride](/img/structure/B1449459.png)
![(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-3-yl)methanamine dihydrochloride](/img/structure/B1449461.png)

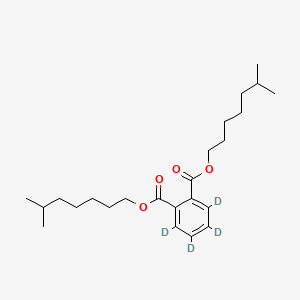
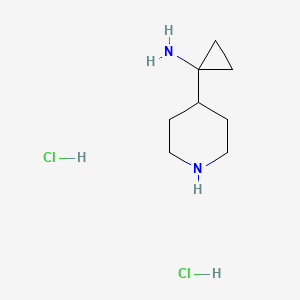

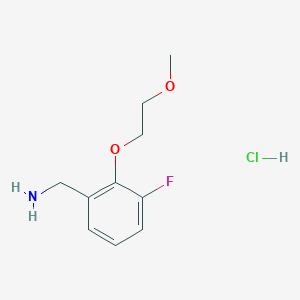
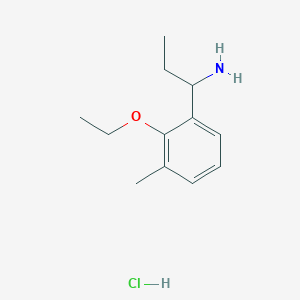
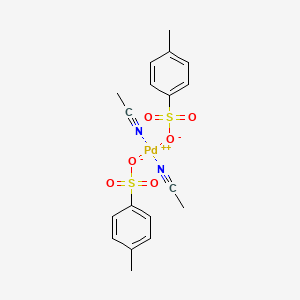
iodonium p-toluenesulfonate](/img/structure/B1449472.png)
